molecular formula C22H30ClN3O2S2 B2575794 2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1351614-70-4

2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2575794
CAS No.: 1351614-70-4
M. Wt: 468.07
InChI Key: MHVFBTZTVNZAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is an organic compound characterized by the presence of both aromatic and heterocyclic systems in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves a multi-step process:

  • Formation of the isopropylthio-substituted benzene derivative: : This is often achieved via the reaction of 4-bromothiophenol with isopropyl bromide under basic conditions.

  • Coupling with piperazine: : The intermediate product is then coupled with piperazine to introduce the piperazine ring.

  • Acylation: : Acylation with thiophene-3-carbonyl chloride introduces the thiophene moiety.

  • Hydrochloride formation: : The final step is the formation of the hydrochloride salt, usually achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. This often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time, as well as purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various types of chemical reactions:

  • Oxidation: : The sulfur atoms in the isopropylthio and thiophene moieties can be oxidized to sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to a secondary alcohol.

  • Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Sulfuric acid (for nitration), bromine (for bromination)

Major Products Formed

Major products from these reactions can include oxidized or reduced derivatives, as well as substituted aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is used as a reagent for studying reaction mechanisms and as a starting material for synthesizing more complex molecules.

Biology and Medicine

This compound has potential applications in biological and medical research, particularly as a lead compound for developing new drugs. Its structure suggests potential activity as a receptor ligand, enzyme inhibitor, or signaling molecule modulator.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. The isopropylthio and thiophene-3-carbonyl groups can interact with various biological targets, potentially affecting signaling pathways and enzyme activities. The piperazine ring enhances the compound's ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can be compared with similar compounds such as:

  • 2-(4-(methylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide: : Differences in the alkylthio group can affect the compound's reactivity and biological activity.

  • 2-(4-(isopropylthio)phenyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)acetamide: : Variation in the heterocyclic moiety can lead to different electronic properties and biological effects.

  • 2-(4-(isopropylthio)phenyl)-N-(2-(4-(pyridine-2-carbonyl)piperazin-1-yl)ethyl)acetamide: : The presence of a pyridine ring can enhance the compound's interaction with biological targets.

Each of these compounds has unique properties that can be exploited for specific applications, highlighting the importance of structural variation in drug design and materials science.

Hope this information provides a deep dive into the fascinating world of this compound. Let me know if there's a particular section you want to explore further!

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S2.ClH/c1-17(2)29-20-5-3-18(4-6-20)15-21(26)23-8-9-24-10-12-25(13-11-24)22(27)19-7-14-28-16-19;/h3-7,14,16-17H,8-13,15H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVFBTZTVNZAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.